1-Amino Hydantoin-13C3
Overview
Description
1-Amino Hydantoin-13C3 is a compound that contains the 13C isotope, making it particularly useful in nuclear magnetic resonance (NMR) spectroscopy. Its molecular formula is C3H5N3O2, and it has a molar mass of 118.12 g/mol . The compound is typically a colorless solid and is used as a standard for the calibration of NMR spectra .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino Hydantoin-13C3 can be synthesized by reacting cyanamide and acetamide with the 13C isotope . The specific synthesis process may vary depending on the manufacturer or laboratory. The reaction conditions often involve controlled temperatures and inert atmospheres to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
1-Amino Hydantoin-13C3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The amino group in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidinedione derivatives, while reduction can produce various amino derivatives.
Scientific Research Applications
1-Amino Hydantoin-13C3 has a wide range of applications in scientific research:
Chemistry: It is used as a standard in NMR spectroscopy for the calibration of spectra.
Biology: The compound can be used in metabolic studies to trace biochemical pathways.
Industry: The compound is used in the production of stable isotope-labeled compounds for various industrial applications
Mechanism of Action
The mechanism of action of 1-Amino Hydantoin-13C3 involves its role as a standard in NMR spectroscopy. The presence of the 13C isotope provides specific peak positions in the NMR spectra, which can be used for quantitative analysis or verification of other compounds . The molecular targets and pathways involved are primarily related to its interaction with magnetic fields in NMR spectroscopy.
Comparison with Similar Compounds
Similar Compounds
1-Amino Hydantoin: The non-isotopically labeled version of the compound.
1-Amino-2,4-imidazolidinedione: Another similar compound with different isotopic labeling.
Hydantoin derivatives: Various derivatives of hydantoin with different functional groups.
Uniqueness
1-Amino Hydantoin-13C3 is unique due to the presence of the 13C isotope, which makes it particularly valuable in NMR spectroscopy. This isotopic labeling allows for more precise and accurate calibration of NMR spectra compared to non-labeled compounds .
Properties
IUPAC Name |
1-amino-(2,4,5-13C3)1,3-diazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O2/c4-6-1-2(7)5-3(6)8/h1,4H2,(H,5,7,8)/i1+1,2+1,3+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYKDNGUEZRPGJ-VMIGTVKRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[13C](=O)N[13C](=O)N1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583573 | |
Record name | 1-Amino(~13~C_3_)imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.069 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957509-31-8 | |
Record name | 1-Amino(~13~C_3_)imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 957509-31-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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